molecular formula C9H16O B1595960 Cyclononanone CAS No. 3350-30-9

Cyclononanone

Cat. No. B1595960
CAS RN: 3350-30-9
M. Wt: 140.22 g/mol
InChI Key: BAUZLFKYYIVGPM-UHFFFAOYSA-N
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Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.26 grams (10 millimoles) of cyclononane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. Products in the reaction mixture were analyzed by means of gas chromatography, which showed that cyclononane was transformed into cyclononanone (yield 46%) and azelaic acid (yield 42%) with a transformation rate of 92%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
0.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
46%
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:10]N1[C:15](=O)[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21].[O:22]=O.[C:24]([OH:27])(=[O:26])C>>[C:1]1(=[O:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:24]([OH:27])(=[O:26])[CH2:15][CH2:14][CH2:17][CH2:18][CH2:19][CH2:20][CH2:13][C:12]([OH:21])=[O:22]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCCCCC1
Step Three
Name
Quantity
1.26 g
Type
reactant
Smiles
C1CCCCCCCC1
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C(CCCCCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05958821

Procedure details

To 25 milliliters of acetic acid were added 1.26 grams (10 millimoles) of cyclononane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. Products in the reaction mixture were analyzed by means of gas chromatography, which showed that cyclononane was transformed into cyclononanone (yield 46%) and azelaic acid (yield 42%) with a transformation rate of 92%.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
0.13 g
Type
reactant
Reaction Step Three
[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Three
Yield
46%
Yield
42%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[OH:10]N1[C:15](=O)[C:14]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:13]2[C:12]1=[O:21].[O:22]=O.[C:24]([OH:27])(=[O:26])C>>[C:1]1(=[O:10])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:24]([OH:27])(=[O:26])[CH2:15][CH2:14][CH2:17][CH2:18][CH2:19][CH2:20][CH2:13][C:12]([OH:21])=[O:22]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCCCCC1
Step Three
Name
Quantity
1.26 g
Type
reactant
Smiles
C1CCCCCCCC1
Name
Quantity
0.13 g
Type
reactant
Smiles
ON1C(C=2C(C1=O)=CC=CC2)=O
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCC1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%
Name
Type
product
Smiles
C(CCCCCCCC(=O)O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.